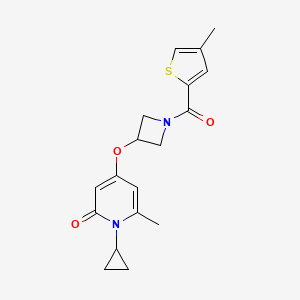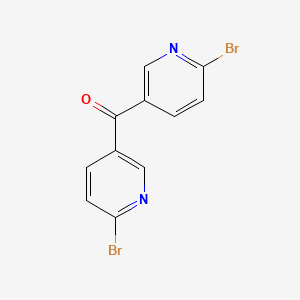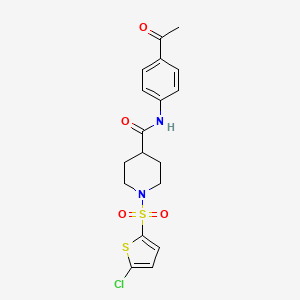![molecular formula C18H20N4O4S B2685453 4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide CAS No. 1421512-92-6](/img/structure/B2685453.png)
4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a furan-pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the furan-pyrazole moiety: This can be achieved by reacting furan-2-carbaldehyde with hydrazine derivatives under acidic conditions to form the pyrazole ring.
Attachment of the benzamide core: The furan-pyrazole intermediate is then reacted with 4-(dimethylsulfamoyl)benzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group in the benzamide core can be reduced to an amine.
Substitution: The dimethylsulfamoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the benzamide core.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan-pyrazole moiety can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4-(dimethylsulfamoyl)benzoic acid: Shares the dimethylsulfamoyl group but lacks the furan-pyrazole moiety.
N-(furan-2-ylmethyl)benzamide: Contains the furan and benzamide components but lacks the pyrazole and dimethylsulfamoyl groups.
5-(furan-2-yl)-1-methyl-1H-pyrazole: Contains the furan-pyrazole moiety but lacks the benzamide and dimethylsulfamoyl groups.
Uniqueness
4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-21(2)27(24,25)15-8-6-13(7-9-15)18(23)19-12-14-11-16(22(3)20-14)17-5-4-10-26-17/h4-11H,12H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYGPYNGWRNHBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-Diethyl-3-(4-isobutyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B2685371.png)

![N,N-dibenzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2685373.png)
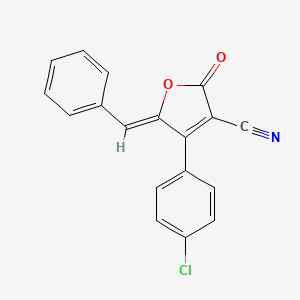

![3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2685380.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2685382.png)
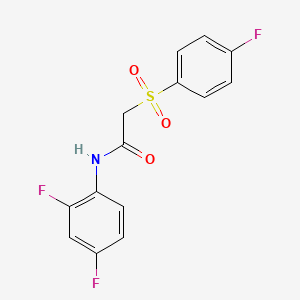
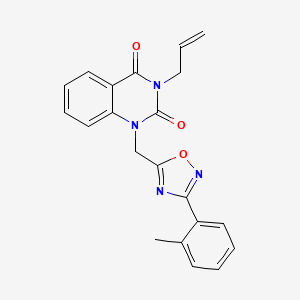
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2685387.png)

